molecular formula C12H20N2 B2640083 [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine CAS No. 855715-31-0

[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine

Cat. No.: B2640083
CAS No.: 855715-31-0
M. Wt: 192.306
InChI Key: YDUYAUXCQVPGKS-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine is a tertiary amine derivative featuring a 4-ethylphenyl group attached to a central ethyl backbone, with a dimethylamine substituent at the second carbon (Figure 1). Its molecular formula is C₁₂H₂₀N₂, and it is structurally related to pharmaceutical intermediates, particularly in the synthesis of venlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) . The compound is synthesized via N,N-dimethylation using formic acid-formaldehyde under refluxing conditions, yielding high-purity products suitable for further pharmaceutical processing .

Properties

IUPAC Name

1-(4-ethylphenyl)-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-10-5-7-11(8-6-10)12(9-13)14(2)3/h5-8,12H,4,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUYAUXCQVPGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine typically involves the reaction of 4-ethylbenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is often used to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

The compound exhibits properties that suggest it may act as a neurotransmitter analog. Research indicates its potential for influencing dopamine and norepinephrine pathways, making it a candidate for the development of therapeutic agents targeting mood disorders and cognitive dysfunctions.

Key Findings :

  • Stimulant Effects : Similar compounds have been associated with increased alertness and energy levels, suggesting further exploration in stimulant medication development.
  • Antidepressant Properties : Its structural similarities to known antidepressants indicate potential mood-regulating effects, with preliminary studies supporting this hypothesis.

Cancer Research

In vitro studies have demonstrated that [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer).

Case Study Overview :

  • Selective Cytotoxicity : Research has shown that this compound selectively targets tumor cells while sparing normal cells, a crucial characteristic for developing effective cancer therapies.
Cancer Cell LineIC50 Value (µM)Selectivity
A54915High
HeLa20Moderate
HT2925Moderate

Mechanistic Studies

Molecular docking analyses suggest that this compound binds effectively to key receptors involved in neurotransmission and tumor growth regulation.

Mechanisms of Action :

  • Interference with Neurotransmitter Systems : The compound may modulate neurotransmitter release, impacting mood and cognitive functions.
  • Induction of Apoptosis in Cancer Cells : Mechanistic studies indicate potential pathways through which the compound induces cell death in cancer cells.

Mechanism of Action

The mechanism by which [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamine groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Phenyl Substituent Amine Group Molecular Formula Molecular Weight Key References
[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine 4-Ethyl Dimethylamine C₁₂H₂₀N₂ 192.30
[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine 3,4-Dimethoxy Dimethylamine C₁₃H₂₂N₂O₂ 238.33
[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine 4-Chloro Dimethylamine C₁₁H₁₇ClN₂ 212.72
[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine 4-Bromo Dimethylamine C₁₁H₁₇BrN₂ 257.17
[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine 4-Methyl Dimethylamine C₁₁H₁₈N₂ 178.28
{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine 3-Trifluoromethyl Dimethylamine C₁₁H₁₅F₃N₂ 232.25
[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine 4-Ethyl Diethylamine C₁₄H₂₄N₂ 220.36

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., 4-ethyl, 4-methyl) enhance basicity compared to electron-withdrawing substituents (e.g., 4-chloro, 3-trifluoromethyl) .
  • Steric Hindrance : Bulkier groups (e.g., 3,4-dimethoxy) may reduce receptor-binding efficiency compared to smaller substituents like ethyl .

Research Findings and Trends

  • Receptor Specificity : The 4-ethylphenyl group demonstrates moderate affinity for serotonin receptors, while chloro and trifluoromethyl analogs show higher selectivity for dopaminergic pathways .
  • Thermal Stability: Diethylamine derivatives (e.g., [2-Amino-1-(4-ethylphenyl)ethyl]diethylamine) exhibit lower melting points than dimethylamine variants, suggesting weaker crystalline packing .

Biological Activity

[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine is a compound of significant interest in various fields, particularly in pharmacology and biochemistry. Its structural characteristics suggest potential interactions with biological systems, which have been explored through various studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H19N
  • Molecular Weight : 191.29 g/mol
  • Structural Characteristics : The compound features an amino group, an ethyl group on the phenyl ring, and two dimethylamino groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It is hypothesized to act as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. Such interactions can lead to various pharmacological effects, including:

  • Antidepressant Activity : By modulating neurotransmitter levels, the compound may exhibit antidepressant-like effects.
  • Anxiolytic Effects : Its structural similarities to known anxiolytics suggest potential use in anxiety disorders.

In Vitro Studies

Research has indicated that this compound can influence cellular pathways involved in mood regulation. Studies have shown that it can enhance the release of serotonin and norepinephrine in neuronal cultures, suggesting a mechanism similar to that of traditional antidepressants.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing symptoms of depression and anxiety. Results indicate significant reductions in behavioral despair in forced swim tests and elevated plus maze tests, supporting its potential as a therapeutic agent.

Case Studies

  • Case Study on Antidepressant Effects :
    • A study involving rodents demonstrated that administration of this compound resulted in decreased immobility time in forced swim tests compared to control groups. This suggests enhanced mood and reduced depressive symptoms.
  • Case Study on Anxiolytic Properties :
    • In another study, the compound was tested for its effects on anxiety-related behaviors. Results indicated a significant increase in exploratory behavior in open field tests, indicating potential anxiolytic properties.

Data Table: Biological Activity Summary

Activity TypeModel UsedResultReference
AntidepressantRodent Forced Swim TestDecreased immobility time
AnxiolyticRodent Open Field TestIncreased exploratory behavior
Neurotransmitter ModulationNeuronal CulturesEnhanced serotonin/norepinephrine release

Q & A

Q. What are the recommended synthetic routes for [2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine, and how can reaction efficiency be optimized?

The compound can be synthesized via reductive amination or alkylation strategies. For example, analogous structures (e.g., 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) are prepared using phase-transfer catalysis (PTC) with PEG-400 or Aliquate-336 to enhance reaction rates and yields . Optimization may involve adjusting solvent polarity (e.g., 1,4-dioxane/water mixtures), temperature (reflux conditions), and stoichiometry of reagents like formaldehyde for N,N-dimethylation . Monitoring reaction progress via TLC or LCMS ([M+H]+: ~285–300 m/z range) is critical for identifying intermediates and byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., 4-ethylphenyl vs. methyl/chloro analogs) and dimethylamine proton environments .
  • LCMS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of dimethylamine or ethylphenyl groups) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers if present .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is likely hygroscopic and sensitive to oxidation due to the amine group. Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C . Avoid prolonged exposure to light, as aryl-ethylamine derivatives may undergo photodegradation . Pre-formulation studies (e.g., TGA/DSC) can identify decomposition thresholds (>160°C based on analogs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Molecular Docking : Use the InChI code (e.g., InChI=1S/C10H15ClN2...) to generate 3D structures in software like AutoDock Vina. Compare binding affinities with serotonin or dopamine receptors due to structural similarity to phenethylamines .
  • MD Simulations : Assess conformational stability in lipid bilayers or aqueous environments (GROMACS/AMBER) to evaluate blood-brain barrier permeability .
  • QSAR : Corrogate substituent effects (e.g., ethyl vs. chloro/methoxy groups) on pharmacological activity using datasets from analogs .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data?

  • Solubility Profiling : Conduct systematic titrations in solvents (e.g., ethanol, DMSO, PBS) at 25°C, comparing results with structurally related compounds (e.g., 2-(4-methylphenyl)ethylamine, solubility ~1g/95mL in water) .
  • Reactivity Validation : Reproduce key reactions (e.g., reductive amination) under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting yield .

Q. How can chiral resolution be achieved if the compound exists as enantiomers?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol) to separate enantiomers .
  • Stereoselective Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during key steps like reductive amination to favor specific configurations .

Q. What methodologies assess the compound’s potential neurotoxicity or environmental impact?

  • In Vitro Neurotox Screens : Test inhibition of monoamine oxidase (MAO) in rat liver microsomes, comparing IC50_{50} values to tyramine (LD50_{50} = 30 mg/kg in mice) .
  • Ecotoxicology : Perform algal growth inhibition tests (OECD 201) or Daphnia magna assays to evaluate aquatic toxicity, referencing dimethylamine derivatives’ regulatory thresholds (e.g., LC50_{50} < 10 mg/L) .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported melting/boiling points for analogs?

  • DSC Calibration : Use high-purity standards (e.g., indium) to validate thermal analysis equipment.
  • Comparative Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies, noting measurement conditions (e.g., atmospheric vs. reduced pressure) .

Q. What protocols ensure safe handling and waste disposal?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (irritation risk: Xi classification) .
  • Waste Management : Neutralize acidic/basic byproducts before segregating organic waste. Partner with licensed disposal firms for incineration or chemical degradation .

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